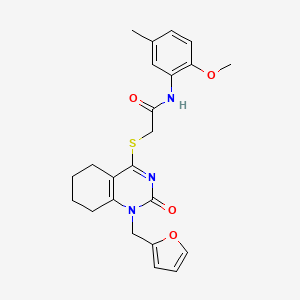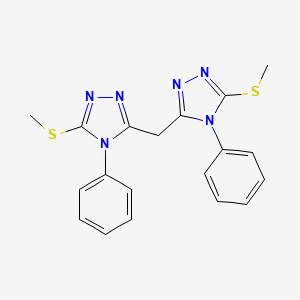
(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound, known as (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone, is a synthetic chemical with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound's unique structure features a piperidine moiety linked to a chloropyridine and a pyrazole derivative, which may confer distinctive properties and functionalities.
準備方法
Synthetic routes and reaction conditions: The synthesis of (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone typically involves multiple steps. A general approach might include:
Synthesis of the 3-chloropyridin-2-yl precursor.
Formation of the piperidin-1-yl intermediate.
Coupling of the 3-chloropyridin-2-yl precursor with the piperidin-1-yl intermediate.
Introduction of the pyrazole moiety under suitable conditions to complete the structure.
Industrial production methods: Industrial methods for the production of this compound would involve optimization of each synthetic step for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
化学反応の分析
Types of reactions it undergoes:
Oxidation: : Under specific conditions, the compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: : The compound could be reduced using appropriate reducing agents, affecting its functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites on the pyridine and pyrazole rings.
Common reagents and conditions: Common reagents for these reactions might include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and various nucleophiles or electrophiles for substitution reactions.
Major products formed: Products of these reactions would vary based on the specific conditions and reagents used but might include a range of modified derivatives with different functional groups introduced or altered.
科学的研究の応用
The compound has shown potential across several domains:
Chemistry: : Its unique structure makes it a candidate for studies in organic synthesis and reaction mechanisms.
Biology: : It could be investigated for its interactions with biological macromolecules, potentially acting as a ligand or inhibitor.
Medicine: : Preliminary research might explore its efficacy and safety as a therapeutic agent, depending on its biochemical activity.
Industry: : In industrial settings, the compound may serve as a precursor for more complex molecules or materials with specialized functions.
作用機序
The mechanism by which the compound exerts its effects:
The molecular structure suggests potential interactions with various biological targets, such as enzymes or receptors.
Molecular targets and pathways: The specific pathways would depend on the functional groups and overall conformation of the compound. It may bind to active sites or allosteric sites of enzymes, influencing their activity.
類似化合物との比較
While (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has a distinct structure, similar compounds might include:
Piperidine derivatives with different substituents.
Pyrazole-based compounds used in various applications.
Chloropyridine-containing molecules with varying functionalities.
Uniqueness: The combination of a 3-chloropyridin-2-yl group with a piperidin-1-yl moiety and a pyrazole derivative sets this compound apart, potentially offering unique reactivity and interactions.
Whether or not this compound meets the potential we think it could have will be discovered as researchers and industries put it to use. Either way, its multifaceted potential and unique chemistry make it a fascinating subject for further study.
特性
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-15-18(14-24-26(15)16-6-3-2-4-7-16)21(27)25-12-9-17(10-13-25)28-20-19(22)8-5-11-23-20/h2-8,11,14,17H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMGZAOSXNLLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2521036.png)
![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)
![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)

![[1-(5-Chloro-6-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2521042.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2521044.png)
![2-(1,2-benzoxazol-3-yl)-N-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)acetamide](/img/structure/B2521046.png)

![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2521050.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2521053.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one](/img/structure/B2521059.png)
